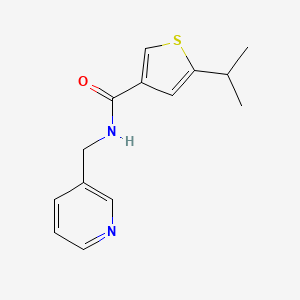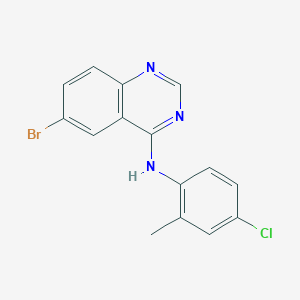![molecular formula C13H15NO B5173499 3-methyl-N-[(5-methyl-2-furyl)methyl]aniline](/img/structure/B5173499.png)
3-methyl-N-[(5-methyl-2-furyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[(5-methyl-2-furyl)methyl]aniline is a chemical compound that is commonly used in scientific research. It is also known as 3-MFMA and is a member of the aniline family of compounds. This compound has a variety of applications in the field of biochemistry and is used to study the mechanism of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 3-MFMA is not well understood, but it is thought to act as a competitive inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MFMA are not well understood, but it is thought to have a number of effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-MFMA in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively easy to use in a wide range of experiments. However, one limitation of using 3-MFMA is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-MFMA. One area of interest is the development of new inhibitors of cytochrome P450 enzymes, which could be used to treat a wide range of diseases. Another area of interest is the study of the effects of 3-MFMA on other enzymes and proteins in the body, which could lead to the development of new drugs and therapies. Additionally, research on the synthesis of 3-MFMA and related compounds could lead to the development of new methods for the production of pharmaceuticals and other chemicals.
Méthodes De Synthèse
The synthesis of 3-MFMA is a complex process that involves several steps. The starting materials for the synthesis are 5-methyl-2-furaldehyde and aniline. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, which is then further reacted with methyl iodide to form 3-MFMA.
Applications De Recherche Scientifique
3-MFMA has a wide range of applications in scientific research. It is commonly used as a substrate for the study of various enzymes and proteins. For example, it has been used to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body.
Propriétés
IUPAC Name |
3-methyl-N-[(5-methylfuran-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-4-3-5-12(8-10)14-9-13-7-6-11(2)15-13/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGPEQVEAXLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)


![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)
![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)

![2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5173450.png)
![3-bromo-4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5173457.png)
![3,3'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}bis(1,3-thiazolidine-2,4-dione)](/img/structure/B5173463.png)

![N-[3-(dimethylamino)propyl]-5-nitro-2-furamide](/img/structure/B5173489.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5173493.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B5173494.png)